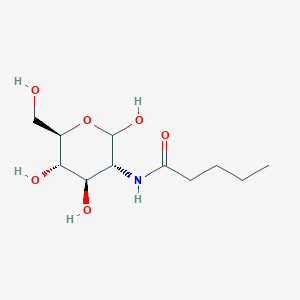

N-Valeryl-D-glucosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h6,8-11,13,15-17H,2-5H2,1H3,(H,12,14)/t6-,8-,9-,10-,11?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSCSLWWUFMYHX-FFLVSVRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of N-Valeryl-D-glucosamine: A Technical Guide for Researchers

Abstract

N-Valeryl-D-glucosamine is an N-acylated derivative of the monosaccharide D-glucosamine. While specific research on this compound is limited, the broader class of N-acyl-D-glucosamine derivatives has garnered significant interest within the scientific community for its diverse biological activities. These compounds are being explored for their therapeutic potential in a range of applications, including the management of metabolic disorders, inflammatory conditions, and as potential anti-cancer agents.[1] This technical guide provides a comprehensive overview of the known and extrapolated biological significance of this compound, drawing on data from closely related N-acyl glucosamine (B1671600) analogs, namely N-butyryl-D-glucosamine and N-palmitoyl-D-glucosamine. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into potential mechanisms of action, relevant signaling pathways, and detailed experimental methodologies.

Introduction

N-acylated derivatives of D-glucosamine represent a promising class of bioactive molecules with potential applications in pharmaceuticals and cosmetics. The addition of an acyl group to the amino sugar can modulate its physicochemical properties, such as solubility and stability, and influence its biological activity.[1] this compound, with its five-carbon valeryl group, is positioned as a compound of interest for further investigation. This guide will synthesize the available information on related N-acyl glucosamines to infer the potential biological significance of this compound.

Potential Therapeutic Applications

Based on research into analogous compounds, this compound is hypothesized to possess the following therapeutic properties:

-

Chondroprotective Effects: N-acylated glucosamines may play a role in maintaining cartilage health and could be explored for the treatment of osteoarthritis.

-

Anti-inflammatory Activity: These compounds have shown potential in modulating inflammatory responses, which is relevant for a variety of inflammatory diseases.

-

Anti-Cancer Properties: Preliminary evidence on related compounds suggests that N-acylated glucosamines might have a role in cancer therapy.

-

Metabolic Disorder Modulation: There is an emerging interest in the role of these molecules in managing metabolic diseases.[1]

Data from Analogous N-Acyl-D-Glucosamine Compounds

Due to the limited availability of specific data for this compound, this section presents quantitative data from studies on N-butyryl-D-glucosamine (GlcNBu) and N-palmitoyl-D-glucosamine (PGA) to illustrate the potential bioactivities of this class of compounds.

Chondroprotective Effects of N-butyryl-D-glucosamine

Studies on N-butyryl-D-glucosamine (GlcNBu) have demonstrated its potential as a chondroprotective agent by promoting the expression of key matrix genes in chondrocytes.

Table 1: Effect of N-butyryl-D-glucosamine on Matrix Gene Expression in Chondrocytes

| Treatment | Target Gene | Observation | Reference |

| N-butyryl-D-glucosamine (GlcNBu) | Type II Collagen mRNA | Significant increase in mRNA levels after 3 and 6 days of treatment.[2][3] | [2][3] |

| N-butyryl-D-glucosamine (GlcNBu) | Aggrecan mRNA | Significant increase in mRNA levels after 6 days of treatment.[2][3] | [2][3] |

| N-acetyl-D-glucosamine (GlcNAc) | Type II Collagen & Aggrecan mRNA | No significant effect on mRNA levels.[2][3] | [2][3] |

| N-propionyl-D-glucosamine (GlcNPro) | Type II Collagen & Aggrecan mRNA | No significant effect on mRNA levels.[2][3] | [2][3] |

Data is qualitative as presented in the source abstracts. Specific fold-change values were not provided.

Anti-inflammatory Effects of N-palmitoyl-D-glucosamine in a Colitis Model

N-palmitoyl-D-glucosamine (PGA) has been shown to exert significant anti-inflammatory effects in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice.

Table 2: Quantitative Effects of N-palmitoyl-D-glucosamine in DNBS-Induced Colitis

| Treatment Group | Disease Activity Index (DAI) Score | Colon Length (cm) | Spleen Weight (g) | Plasma IL-1β (pg/mL) | Plasma PGE2 (pg/mL) | Reference |

| Vehicle | Not Reported | Not Reported | Not Reported | 113.1 ± 32.71 | 348.5 ± 45.22 | [4] |

| DNBS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| PGA (30 mg/kg) | 4.65 ± 0.354 | 5.82 ± 0.676 | Not Reported | 62.1 ± 15.09 | 217.5 ± 61.07 | [4] |

| PGA (100 mg/kg) | 3.07 ± 0.305 | 7.55 ± 0.572 | 0.0897 ± 0.011 | 36.7 ± 13.12 | 169.7 ± 37.12 | [4] |

Signaling Pathways

The biological effects of N-acyl-D-glucosamine derivatives are likely mediated through the modulation of specific signaling pathways. Based on studies with PGA, the Toll-like receptor 4 (TLR4) signaling pathway is a key target.

Proposed Anti-inflammatory Signaling Pathway of N-palmitoyl-D-glucosamine

N-palmitoyl-D-glucosamine has been shown to downregulate the TLR-4/NLRP3/iNOS pathway, an effect that is dependent on the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of N-acyl-D-glucosamine research.

Chondrocyte Culture and Gene Expression Analysis (Northern Blot)

This protocol is adapted from studies on the effects of N-butyryl-D-glucosamine on chondrocyte gene expression.[2][3]

Objective: To determine the effect of N-acyl-glucosamine derivatives on the mRNA levels of extracellular matrix proteins in chondrocytes.

Methodology:

-

Chondrocyte Isolation and Culture:

-

Isolate chondrocytes from the femoral condyles of neonatal rats.

-

Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Plate the cells at a desired density and allow them to adhere and grow.

-

-

Treatment:

-

Treat the cultured chondrocytes with various concentrations of this compound or other N-acyl derivatives for specified time periods (e.g., 3 and 6 days).

-

Include a vehicle control group.

-

-

RNA Isolation:

-

Lyse the cells and extract total RNA using a standard method such as Trizol reagent or a commercial kit.

-

Quantify the RNA concentration and assess its integrity.

-

-

Northern Blot Analysis:

-

Separate the total RNA (e.g., 10-20 µg) on a denaturing agarose (B213101) gel.

-

Transfer the RNA to a nylon membrane.

-

Prehybridize the membrane in a suitable hybridization buffer to block non-specific binding.

-

Hybridize the membrane with a labeled probe specific for the target gene (e.g., type II collagen or aggrecan). The probe can be radiolabeled (e.g., with ³²P) or non-radioactively labeled.

-

Wash the membrane to remove unbound probe.

-

Detect the hybridized probe using autoradiography or a chemiluminescent detection system.

-

Normalize the results to a housekeeping gene (e.g., GAPDH or β-actin).

-

DNBS-Induced Colitis Model in Mice

This protocol is based on studies investigating the anti-inflammatory effects of N-palmitoyl-D-glucosamine.[4][6]

Objective: To induce colitis in mice to evaluate the therapeutic potential of N-acyl-glucosamine derivatives.

Methodology:

-

Animal Model:

-

Use male C57BL/6J mice (or another appropriate strain).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Induction of Colitis:

-

Anesthetize the mice.

-

Administer a single intracolonic dose of 2,4-dinitrobenzene sulfonic acid (DNBS) (e.g., 4 mg in 100 µL of 50% ethanol) using a catheter inserted into the colon.

-

The vehicle control group receives an intracolonic administration of saline.

-

-

Treatment:

-

Administer this compound or other test compounds orally (e.g., by gavage) or via another appropriate route, starting at a specified time point relative to colitis induction.

-

Include a vehicle-treated colitis group.

-

Dosing can be performed daily for a set period (e.g., 7 days).

-

-

Assessment of Colitis Severity:

-

Monitor the animals daily for changes in body weight, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI) score.

-

At the end of the experiment, euthanize the animals and collect colon, spleen, and blood samples.

-

Measure colon length and spleen weight.

-

-

Biochemical and Histological Analysis:

-

Measure plasma levels of inflammatory mediators such as IL-1β and PGE2 using ELISA.

-

Perform histological analysis of colon tissue sections to assess inflammation, tissue damage, and immune cell infiltration.

-

Conduct molecular analyses (e.g., Western blot or qPCR) on colon tissue to measure the expression of proteins and genes involved in the inflammatory pathway (e.g., TLR4, NLRP3, iNOS).

-

Conclusion and Future Directions

While direct evidence for the biological significance of this compound is currently lacking in the scientific literature, the available data on its N-acylated analogs, N-butyryl-D-glucosamine and N-palmitoyl-D-glucosamine, provide a strong rationale for its investigation as a potential therapeutic agent. The chondroprotective and anti-inflammatory properties observed with these related compounds suggest that this compound may hold similar, or potentially enhanced, activities.

Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to specifically assess the anti-inflammatory, chondroprotective, and anti-cancer activities of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

The information compiled in this technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of N-acyl-D-glucosamine derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-butyryl glucosamine increases matrix gene expression by chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rejensa.com [rejensa.com]

- 4. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Valeryl-D-glucosamine

CAS Number: 63223-57-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for N-Valeryl-D-glucosamine in publicly accessible literature. The biological activity and mechanism of action detailed in this guide are largely extrapolated from studies on structurally similar N-acyl-D-glucosamine derivatives, particularly N-palmitoyl-D-glucosamine (PGA). This document is intended to serve as a foundational guide for research and development, highlighting potential areas of investigation.

Executive Summary

This compound is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for various macromolecules in biological systems.[1] While research on this specific molecule is not extensive, its structural class, N-acyl-D-glucosamines, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, a probable synthetic route, and a hypothesized biological mechanism of action based on closely related compounds. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The addition of the valeryl group to D-glucosamine is thought to enhance its lipophilicity, potentially influencing its absorption and distribution in biological systems.

| Property | Value | Reference |

| CAS Number | 63223-57-4 | |

| Molecular Formula | C₁₁H₂₁NO₆ | |

| Molecular Weight | 263.29 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Synonyms | 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose | [2] |

| Purity | >98.0% (Typical) | [2] |

| Optical Rotation | +33.0 to +39.0 deg (c=1, H₂O) | [2] |

Synthesis Protocol

A general and practical method for the N-acylation of D-glucosamine can be adapted for the synthesis of this compound. This procedure involves the N-acylation of D-glucosamine hydrochloride using valeric anhydride (B1165640).

Materials

-

D-glucosamine hydrochloride

-

Sodium methoxide

-

Valeric anhydride

-

Ether

Procedure

-

Prepare a supersaturated solution of D-glucosamine in methanol by treating a suspension of D-glucosamine hydrochloride with an equivalent amount of sodium methoxide.

-

Remove the precipitated sodium chloride by filtration.

-

To the resulting supersaturated D-glucosamine solution, add 1.5 to 2.0 equivalents of valeric anhydride at room temperature.

-

Agitate the reaction mixture for 30-60 minutes. Crystallization of this compound is expected to begin during this time.

-

Allow the mixture to stand overnight at low temperature (e.g., in a refrigerator) to complete crystallization.

-

Collect the crude this compound crystals by filtration.

-

Wash the crystals with cold methanol and then with ether.

-

Dry the final product under vacuum at room temperature.

This protocol is adapted from a general method for N-acetylation of D-glucosamine and may require optimization for N-valerylation.[3]

Biological Activity and Mechanism of Action (Hypothesized)

Based on studies of the related compound N-palmitoyl-D-glucosamine (PGA), this compound is hypothesized to possess anti-inflammatory properties mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[4]

Proposed Mechanism of Action

PGA has been shown to act as a TLR4 antagonist.[4] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. This cascade involves the activation of downstream signaling molecules leading to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines.

It is proposed that this compound, due to its structural similarity to PGA, may also bind to the TLR4 receptor complex, inhibiting its activation by LPS. This would lead to a downstream suppression of NF-κB activation and a reduction in the production of inflammatory mediators.

Furthermore, studies on PGA have indicated a role for the peroxisome proliferator-activated receptor-alpha (PPAR-α) in mediating its anti-inflammatory effects in a model of colitis.[5][6] It is plausible that this compound could also engage this pathway.

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of N-palmitoyl-D-glucosamine and can be adapted for this compound.

In Vitro: NF-κB Activation Assay in RAW 264.7 Macrophages

This assay determines the ability of this compound to inhibit LPS-induced NF-κB activation.

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

NF-κB reporter plasmid (e.g., pNF-κB-Luc)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system protocol.

-

Normalize luciferase activity to the total protein concentration of each sample.

In Vivo: DNBS-Induced Colitis Model in Mice

This model is used to evaluate the anti-inflammatory efficacy of this compound in an animal model of inflammatory bowel disease.

-

Male C57BL/6 mice (8-10 weeks old)

-

2,4-Dinitrobenzenesulfonic acid (DNBS)

-

This compound

-

Vehicle (e.g., carboxymethylcellulose solution)

-

Anesthetic (e.g., isoflurane)

-

Acclimatize mice for at least one week before the experiment.

-

Induce colitis by intrarectal administration of DNBS (e.g., 4 mg in 100 µL of 50% ethanol) to anesthetized mice.[7] Control animals receive 50% ethanol alone.

-

Administer this compound (e.g., 10-100 mg/kg, orally) or vehicle daily, starting from the day of DNBS administration.

-

Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

-

At the end of the study period (e.g., day 7), euthanize the mice.

-

Collect the colon and measure its length and weight.

-

Collect colonic tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase activity, cytokine levels).

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on the expected outcomes from the experimental protocols, drawing parallels from the known effects of related N-acyl-D-glucosamine compounds.

| Assay | Parameter | Hypothetical Result |

| NF-κB Activation | IC₅₀ (µM) | 10 - 50 |

| DNBS-Induced Colitis | Reduction in DAI (%) | 30 - 60 |

| Increase in Colon Length (%) | 15 - 30 | |

| Reduction in MPO Activity (%) | 40 - 70 |

Note: These values are illustrative and require experimental validation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the class of N-acyl-D-glucosamine derivatives. Based on the activities of structurally similar compounds, it is hypothesized to possess significant anti-inflammatory properties, potentially mediated through the TLR4 and PPAR-α signaling pathways. The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses and elucidating the therapeutic potential of this compound.

Future research should focus on:

-

Confirming the proposed synthesis route and optimizing the yield and purity.

-

Conducting the described in vitro and in vivo experiments to determine the actual biological activity and efficacy of this compound.

-

Performing detailed pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

-

Investigating its potential in other inflammatory conditions and exploring its utility in cosmetic and nutraceutical applications.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 63223-57-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism [iris.uniroma1.it]

- 7. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]

Synthesis of N-Valeryl-D-glucosamine from D-glucosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with significant potential in pharmaceutical and biochemical applications. This document details the chemical synthesis from D-glucosamine, including experimental protocols and characterization data. Additionally, it explores the potential biological activity of N-acyl-D-glucosamine derivatives, particularly their role in modulating inflammatory signaling pathways.

Introduction

This compound is a monosaccharide derivative where the amino group of D-glucosamine is acylated with a valeryl group. This modification enhances its lipophilicity compared to the parent molecule, which can influence its biological activity and pharmacokinetic properties. N-acyl-D-glucosamine derivatives are of growing interest in drug development for their potential anti-inflammatory, analgesic, and gut microbiota-modulating effects. This guide focuses on the chemical synthesis and potential biological implications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₆ | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| CAS Number | 63223-57-4 | [1] |

| Appearance | White to almost white crystalline powder | |

| Purity | >98.0% | |

| Optical Rotation [α]ᴅ | +33.0° to +39.0° (c=1, H₂O) | |

| Density | 1.34 g/cm³ | [1] |

| Boiling Point | 578.1 °C at 760 mmHg | [1] |

| Flash Point | 303.4 °C | [1] |

Spectroscopic data, including NMR, FTIR, and Raman spectra, are available in public databases such as SpectraBase for further reference.[3]

Synthesis of this compound

The synthesis of this compound from D-glucosamine hydrochloride is typically achieved through a selective N-acylation reaction. A common and efficient method involves the in situ generation of free D-glucosamine from its hydrochloride salt, followed by acylation with valeric anhydride (B1165640).

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the N-acylation of D-glucosamine.[4][5]

Materials:

-

D-Glucosamine hydrochloride

-

Sodium metal

-

Anhydrous methanol

-

Valeric anhydride

-

Diethyl ether

-

Deionized water

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous methanol to prepare a solution of sodium methoxide. Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of Free D-glucosamine: To this sodium methoxide solution, add D-glucosamine hydrochloride (1.0 equivalent) with gentle swirling. The formation of a sodium chloride precipitate will be observed.

-

Isolation of Free D-glucosamine Solution: Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of cold anhydrous methanol. The filtrate, a supersaturated solution of free D-glucosamine, should be used immediately in the next step.

-

N-Acylation: To the filtrate, add valeric anhydride (1.2-1.5 equivalents) dropwise at room temperature with continuous stirring.

-

Reaction and Precipitation: Continue stirring the reaction mixture for 1-2 hours at room temperature. The product, this compound, will begin to precipitate. To ensure complete precipitation, allow the mixture to stand at 4 °C overnight.

-

Isolation and Washing of Crude Product: Collect the crude product by vacuum filtration. Wash the white solid sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and byproducts.

-

Purification (Recrystallization): The crude product can be further purified by recrystallization from hot ethanol (B145695) or a mixture of water and ethanol to yield pure this compound.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Yield:

While a specific yield for this compound using this exact protocol is not cited in the searched literature, similar N-acylation reactions of D-glucosamine are reported to have nearly quantitative yields.[5] Yields for similar N-acyl derivatives (N-propanoyl, N-butanoyl, and N-hexanoyl) prepared via an alternative NHS-ester method were reported to be 70%, 98%, and 91%, respectively.[6]

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively detailed in the available literature, related long-chain N-acyl-D-glucosamine derivatives, such as N-palmitoyl-D-glucosamine, have been shown to possess significant anti-inflammatory and analgesic properties.[7][8] A key mechanism of action for these molecules is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[8][9]

TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. N-palmitoyl-D-glucosamine has been shown to inhibit this pathway, thereby reducing the inflammatory response.[8]

The proposed inhibitory mechanism of N-acyl-D-glucosamine derivatives on the TLR4 signaling pathway is illustrated in the following diagram.

Caption: Proposed inhibition of the TLR4 signaling pathway by this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the N-valeryl group attachment. | Characteristic signals for the glucosamine backbone and the valeryl acyl chain. |

| FTIR Spectroscopy | Identification of functional groups. | Presence of amide C=O and N-H stretching vibrations, and O-H stretches from the hydroxyl groups. |

| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of this compound (263.29 g/mol ). |

| Melting Point | Assessment of purity. | A sharp melting point range consistent with a pure compound. |

| Polarimetry | Confirmation of stereochemistry. | An optical rotation value within the expected range of +33.0° to +39.0° (c=1, H₂O). |

| HPLC | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and potential biological relevance of this compound. The described synthetic protocol offers an efficient route to obtain this valuable compound from readily available starting materials. The demonstrated anti-inflammatory activity of a closely related N-acyl-D-glucosamine derivative through the inhibition of the TLR4 signaling pathway highlights the therapeutic potential of this class of molecules. Further research into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile and potential applications in drug development.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spectrabase.com [spectrabase.com]

- 4. scispace.com [scispace.com]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. rsc.org [rsc.org]

- 7. Modulatory activity of N-palmitoyl-D-glucosamine in bridging gut dysbiosis and pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Biological Activity of N-acyl-D-glucosamine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-D-glucosamine (NAG) and its derivatives represent a versatile class of amino sugars with a broad spectrum of biological activities. As a fundamental component of various biopolymers such as chitin (B13524) and glycosaminoglycans, NAG plays a crucial role in cellular structure, signaling, and recognition.[1] Chemical modification of the N-acyl side chain and other positions on the glucosamine (B1671600) backbone has given rise to a diverse library of derivatives with enhanced or novel therapeutic properties. These compounds have garnered significant interest in drug development for their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents. This guide provides a technical overview of these activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anti-inflammatory Activity

N-acyl-D-glucosamine derivatives have emerged as potent modulators of the inflammatory response. A key mechanism of action is the downregulation of pro-inflammatory mediators in response to stimuli like bacterial lipopolysaccharide (LPS). The deoxygenated derivatives, in particular, have shown enhanced activity compared to the parent N-acetyl-D-glucosamine (NAG) molecule.[2][3][4][5][6][7][8]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory efficacy of novel bi-deoxygenated NAG derivatives, BNAG1 and BNAG2, was quantified in both in vivo mouse models and in vitro macrophage cultures stimulated with LPS. BNAG1 consistently demonstrated the highest inhibitory activity.[2][3][5][6]

| Compound | Target | Model System | Dosage/Concentration | Result (Compared to LPS Control) | Reference |

| BNAG1 | Serum IL-6 | LPS-challenged Mice | 300 mg/kg (IV) | Significant Decrease | [2][5][9] |

| BNAG1 | Serum TNF-α | LPS-challenged Mice | 300 mg/kg (IV) | Significant Decrease | [2][5][9] |

| BNAG2 | Serum IL-6 | LPS-challenged Mice | 300 mg/kg (IV) | Decrease (Comparable to NAG) | [2][5] |

| BNAG2 | Serum TNF-α | LPS-challenged Mice | 300 mg/kg (IV) | Decrease (Comparable to NAG) | [2][5] |

| BNAG1 | IL-6 Production | LPS-stimulated Macrophages | Various | Highest Inhibition | [3][6] |

| BNAG1 | TNF-α Production | LPS-stimulated Macrophages | Various | Highest Inhibition | [3][6] |

| BNAG1 | iNOS Expression | LPS-stimulated Macrophages | Up to 5 mM | Highest Inhibition | [4][6] |

| BNAG1 | NO Production | LPS-stimulated Macrophages | Up to 5 mM | Highest Inhibition | [4][6] |

Experimental Protocols

This protocol describes the induction of systemic inflammation in mice to evaluate the anti-inflammatory effects of test compounds.

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Grouping: Mice are randomly assigned to groups (n=8 per group): Vehicle Control, LPS only, LPS + NAG, LPS + BNAG1, LPS + BNAG2.

-

Compound Administration: Test compounds (NAG, BNAG1, BNAG2) are administered at a dose of 300 mg/kg via intravenous (IV) injection. The control group receives a corresponding volume of sterile saline.

-

Inflammation Induction: One hour after compound administration, inflammation is induced by an intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 10 mg/kg.[5]

-

Sample Collection: 1.5 hours post-LPS injection, blood is collected via cardiac puncture.

-

Cytokine Analysis: Serum is separated by centrifugation. Levels of IL-6 and TNF-α are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

This protocol measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells, a key indicator of inflammatory activation.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.[10][11]

-

Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[2][10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., NAG, BNAG1, BNAG2). Cells are pre-treated for 2 hours.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce inflammation, and the plates are incubated for an additional 18-24 hours.[2][10]

-

Griess Reaction: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) is added to each well.[10]

-

Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite (B80452) (a stable metabolite of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway Visualization

LPS triggers a well-characterized inflammatory cascade primarily through the Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB transcription factor, a master regulator of pro-inflammatory gene expression.

Anticancer Activity

Certain N-acyl-D-glucosamine derivatives have demonstrated significant cytotoxic and anti-proliferative activity against various human cancer cell lines. The mechanisms are varied and can include the induction of apoptosis and potential interaction with key cell signaling proteins like the HER2 receptor.[1][12][13]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%.

| Compound/Derivative | Cell Line | Assay Type | Duration | IC₅₀ Value (µM) | Reference |

| D-Glucosamine HCl | SMMC-7721 (Hepatoma) | MTT | 120 h | ~2770 (500 µg/mL) | [14][15] |

| D-Glucosamine | SMMC-7721 (Hepatoma) | MTT | 120 h | ~2890 (520 µg/mL) | [14][15] |

| N-Acetyl-D-Glucosamine | SMMC-7721 (Hepatoma) | MTT | 120 h | > 4520 (>1000 µg/mL) | [14][15] |

| N-Acetyl-D-Glucosamine | MCF-7 (Breast) | Not specified | 72 h | > 4000 (Significant effect at 2-4 mM) | [12][13][16] |

| N-Acetyl-D-Glucosamine | 4T1 (Breast) | Not specified | 72 h | > 4000 (Significant effect at 2-4 mM) | [12][13][16] |

| 4-fluoro-D-GlcNAc (deacetylated) | PC-3 (Prostate) | MTT | 24 h | 78 | [17] |

| 3-fluoro-D-GlcNAc (deacetylated) | A2780 (Ovarian) | MTT | 24 h | 84 | [17] |

| Isosteviol-GlcNAc Conjugate | M-HeLa (Cervical) | Not specified | - | 13 | [18] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[19]

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-acyl-D-glucosamine derivatives in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12][13]

-

MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) is added to each well (final concentration 0.5 mg/mL).

-

Formazan (B1609692) Formation: The plates are returned to the incubator for 2-4 hours. During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is typically left at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete dissolution.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.[19]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship Visualization

Some N-acyl-D-glucosamine derivatives may exert their anticancer effects by interacting with cell surface receptors like HER2, which is overexpressed in some breast cancers, leading to the induction of apoptosis.

Enzyme Inhibition

The structural similarity of N-acyl-D-glucosamine derivatives to natural enzyme substrates makes them excellent candidates for competitive inhibitors. They have been investigated as inhibitors of enzymes crucial to processes like bacterial cell wall synthesis, glycosaminoglycan biosynthesis (e.g., hyaluronan synthase), and glycan degradation (e.g., β-N-acetyl-hexosaminidases).[20][21][22]

Quantitative Data: Enzyme Inhibition Constants

Inhibition potency is often expressed as the inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition.

| Derivative | Target Enzyme | Substrate | Inhibition Type | Kᵢ Value (µM) | Reference |

| TMG-(GlcNAc)₂¹ | β-N-acetyl-D-hexosaminidase (OfHex1) | Not Specified | Competitive | 77 | [22] |

| TMG-chitotriomycin² | β-N-acetyl-D-hexosaminidase (VhGlcNAcase) | pNP-GlcNAc | Competitive | 2.2 | [23] |

| 3-fluoro-GlcNAc analog (6) | Pancreatic Cancer Cell Proliferation³ | - | - | 30 (IC₅₀) | [20] |

¹ TMG-(GlcNAc)₂: A derivative with a N,N,N-trimethyl group. ² TMG-chitotriomycin: A natural selective inhibitor.[22] ³ Inhibition of cell proliferation is linked to the inhibition of hyaluronan biosynthesis.[20]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol outlines a general workflow for determining the inhibitory activity of a compound against a target enzyme that processes a chromogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM sodium phosphate, pH 7.5).

-

Enzyme Stock: Prepare a concentrated stock solution of the purified target enzyme in assay buffer.

-

Substrate Stock: Prepare a stock solution of a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for hexosaminidase) in the assay buffer.

-

Inhibitor Stock: Prepare a high-concentration stock of the N-acyl-D-glucosamine derivative in a suitable solvent (e.g., DMSO), then create serial dilutions.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

Assay Buffer

-

Inhibitor solution at various concentrations (or vehicle for control).

-

Enzyme solution (at a final concentration that gives a linear reaction rate).

-

-

Mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal reaction temperature (e.g., 37°C).

-

-

Reaction Initiation: Start the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader. Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) at regular intervals for 10-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme activity (relative to the uninhibited control) against the inhibitor concentration.

-

Determine the IC₅₀ value from this dose-response curve.

-

To determine the Kᵢ and mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment with varying substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

Workflow Visualization

The process of screening for and characterizing enzyme inhibitors follows a logical workflow from initial high-throughput screening to detailed kinetic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Anti-inflammatory activities of two new deoxygenated N-acetyl glucosam" by Quang Le, Zhichang Zhang et al. [scholarworks.utrgv.edu]

- 8. nbinno.com [nbinno.com]

- 9. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - Baysal - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 13. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

N-Valeryl-D-glucosamine: A Modulator in Glycobiology and Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Valeryl-D-glucosamine is a synthetic monosaccharide derivative, an N-acylated form of the naturally occurring amino sugar D-glucosamine. As a member of the N-acyl-D-glucosamine family, it has garnered interest in pharmaceutical and biochemical research for its potential to modulate biological pathways.[1] This document serves as a technical guide to the core role of this compound and its related compounds in glycobiology, with a focus on its impact on glycosylation, cellular signaling, and its potential therapeutic applications.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its valeryl group enhances its solubility and stability compared to unsubstituted glucosamine (B1671600), making it a viable candidate for various formulations.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 63223-57-4 | [1][2][3] |

| Molecular Formula | C11H21NO6 | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Optical Rotation | [a]20/D= +33 to +39° (C=1 in H2O) | [1] |

| Boiling Point | 578.1°C at 760 mmHg | [2] |

| Density | 1.34 g/cm³ | [2] |

| Flash Point | 303.4°C | [2] |

The Role of N-Acyl Glucosamine Derivatives in Glycobiology

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates protein folding, stability, trafficking, and function.[4][5] N-linked glycosylation, where glycans are attached to the nitrogen atom of asparagine residues, is a major focus in glycobiology.[6]

Glucosamine and its derivatives are key precursors in the biochemical synthesis of glycosylated proteins and lipids.[7] Specifically, glucosamine-6-phosphate is the initial substrate for the hexosamine biosynthesis pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosaminoglycans and proteoglycans.[7]

Inhibition of N-Linked Glycosylation

Exogenously supplied glucosamine can act as an inhibitor of N-linked glycosylation.[8] High concentrations of glucosamine can disrupt the normal glycosylation process, leading to the synthesis of glycoproteins with reduced molecular mass. This effect is similar to that of tunicamycin (B1663573), a well-known inhibitor of the first step in N-glycan synthesis.[8] The proposed mechanism involves glucosamine competing with or depleting the cellular pools of necessary sugar precursors, leading to improperly folded or non-functional glycoproteins. This inhibition has been shown to affect multiple signaling receptors, including gp130 and the Epidermal Growth Factor Receptor (EGFR), thereby suppressing downstream pathways like STAT3, AKT, and ERK1/2.[8]

Modulation by N-Acylation

The biological activity of glucosamine can be significantly altered by N-acylation. Studies comparing different N-acyl derivatives of glucosamine have shown that the length of the acyl chain plays a crucial role in the molecule's effect on cellular processes.

For instance, in studies on insulin (B600854) release, increasing the acyl-chain length from N-acetyl- to N-hexanoyl-D-glucosamine progressively impaired the secretory response.[9] Conversely, research on chondrocyte proliferation and proteoglycan synthesis found that N-butyryl-D-glucosamine (GlcNBu) stimulated these activities, whereas unsubstituted glucosamine was inhibitory.[10] This suggests that the N-acyl group can modify the interaction of the glucosamine backbone with cellular machinery, potentially altering its uptake, metabolism, or direct interaction with enzymes in the glycosylation pathway. While specific data for this compound is limited, its five-carbon valeryl chain positions it between the butyryl (four-carbon) and hexanoyl (six-carbon) derivatives, suggesting its modulatory effects would lie within this range.

Figure 1. Overview of the Hexosamine Biosynthesis and N-Linked Glycosylation Pathways, indicating the potential point of modulation by exogenous this compound.

Potential Therapeutic Roles and Signaling Pathways

The ability of glucosamine derivatives to modulate glycosylation and cellular signaling has positioned them as candidates for therapeutic intervention in various diseases, including cancer and inflammatory conditions.[1][8]

Anti-Cancer and Anti-Inflammatory Activity

Research has explored the role of N-acyl glucosamine derivatives in anti-inflammatory and anti-cancer therapies.[1] For example, N-palmitoyl-D-glucosamine, a related long-chain N-acyl derivative, has been shown to inhibit the TLR-4/NLRP3 inflammasome pathway through a PPAR-α-dependent mechanism, reducing colitis severity in preclinical models.[11][12] This suggests that the lipid-like acyl chain can direct the molecule to interact with specific cellular receptors involved in inflammation.

Glucosamine's ability to inhibit N-glycosylation of key cell surface receptors provides a direct mechanism for its anti-cancer effects.[8] By causing de-N-glycosylation of receptors like EGFR and gp130, glucosamine treatment leads to reduced receptor stability and activity, thereby suppressing downstream pro-survival and proliferative signaling pathways.[8] this compound, as a derivative, is hypothesized to act through similar mechanisms, with its valeryl chain potentially influencing its cellular uptake and metabolic fate.

Figure 2. Proposed mechanism for this compound in suppressing cancer cell signaling via inhibition of EGFR N-glycosylation.

Experimental Protocols

Investigating the role of this compound in glycobiology involves a variety of cellular and biochemical assays. Below are detailed methodologies for key experiments.

Protocol: Assessing the Impact on Glycoprotein Molecular Weight

This protocol is designed to determine if this compound inhibits N-linked glycosylation, observable as a molecular weight shift in a target glycoprotein.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., DU145 prostate cancer cells for studying EGFR) in appropriate media until 70-80% confluent.[8]

-

Prepare stock solutions of this compound in sterile PBS or cell culture medium.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 2 mM) for different time points (e.g., 24, 48 hours). Include an untreated control.[8] As a positive control for glycosylation inhibition, treat a separate set of cells with tunicamycin (e.g., 1 µg/ml).[8]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the whole-cell lysate. Determine protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel to resolve the target protein.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target glycoprotein (e.g., anti-EGFR) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an ECL substrate and an imaging system. A downward shift in the molecular weight of the target protein in treated samples compared to the control indicates inhibition of glycosylation.[8]

-

Figure 3. Experimental workflow for assessing the impact of this compound on glycoprotein molecular weight.

Summary of Quantitative Data

Quantitative data on the specific biological effects of this compound are not widely published. However, data from studies on related N-acyl-glucosamine compounds provide a valuable comparative context for its potential activity.

Table 2: Biological Activity of Glucosamine and Related N-Acyl Derivatives

| Compound | System/Assay | Effect | Concentration/Dose | Source |

| Glucosamine | DU145 Cancer Cells | Inhibition of EGFR N-glycosylation | 2 mM | [8] |

| Glucosamine | DU145 Cancer Cells | Suppression of STAT3 phosphorylation | 2 mM | [8] |

| N-Butyryl-D-glucosamine | Bovine Articular Chondrocytes | Stimulation of cell proliferation | 0.1 mM | [10] |

| N-Butyryl-D-glucosamine | Rat Islets (in vivo) | Less effective at insulin release than GlcNAc | 86 µmol | [9] |

| N-Hexanoyl-D-glucosamine | Rat Islets (in vivo) | Little to no insulin release | 86 µmol | [9] |

| N-Palmitoyl-D-glucosamine | DNBS-induced Colitis Model (mice) | Decrease in Disease Activity Index (DAI) Score | 30 mg/kg & 100 mg/kg | [11] |

Conclusion and Future Directions

This compound is a derivative of D-glucosamine with potential applications in modulating glycosylation-dependent cellular processes. While direct research on this specific compound is emerging, the broader family of N-acyl-glucosamines demonstrates a clear structure-activity relationship where the acyl chain length dictates biological outcomes. Based on existing literature, this compound likely functions as a modulator of N-linked glycosylation, with potential inhibitory effects on key signaling pathways relevant to cancer and inflammation.

Future research should focus on directly elucidating the mechanism of this compound. Key areas of investigation include:

-

Direct Enzyme Inhibition Studies: Assessing its effect on key glycosyltransferases in the N-glycosylation pathway.

-

Comprehensive Glycomic Analysis: Using mass spectrometry to profile global changes in the N-glycome of cells treated with the compound.

-

In Vivo Efficacy Studies: Evaluating its therapeutic potential in preclinical models of cancer and inflammatory diseases, building on the knowledge from related N-acyl derivatives.

Such studies will be critical for defining the precise role of this compound in glycobiology and unlocking its full potential as a therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glucosamine - Wikipedia [en.wikipedia.org]

- 8. Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of N-acylglucosamines on the biosynthesis and secretion of insulin in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

N-Valeryl-D-glucosamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine is an acylated derivative of the naturally occurring amino sugar D-glucosamine. As a member of the N-acyl-D-glucosamine family, it holds significant potential as a biochemical reagent for investigating a range of biological processes. The addition of the valeryl group, a five-carbon acyl chain, imparts specific physicochemical properties that may influence its biological activity, including its potential roles in modulating cellular signaling pathways implicated in inflammation and cancer. This technical guide provides an in-depth overview of this compound, including its chemical properties, a putative synthesis protocol, and detailed experimental methodologies for its investigation. Drawing parallels from closely related N-acyl-D-glucosamine analogs, this document explores its potential involvement in key signaling pathways and provides a framework for its application in biomedical research and drug development.

Introduction

N-acyl-D-glucosamine derivatives are a class of molecules that have garnered increasing interest in the fields of glycobiology and pharmacology. These compounds, characterized by an acyl chain of varying length attached to the amino group of D-glucosamine, exhibit a diverse range of biological activities. The nature of the acyl chain can significantly influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets. This compound, with its pentanoyl moiety, represents an intermediate-chain length derivative with potential applications in modulating cellular processes such as inflammation and cell proliferation.[1] This guide serves as a comprehensive resource for researchers interested in utilizing this compound as a tool for scientific discovery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | N-Pentanoyl-D-glucosamine, 2-Deoxy-2-pentanamido-D-glucopyranose | |

| CAS Number | 63223-57-4 | |

| Molecular Formula | C₁₁H₂₁NO₆ | |

| Molecular Weight | 263.29 g/mol | |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Purity | ≥98% | |

| Storage Temperature | Room Temperature | MedChemExpress |

Synthesis Protocol

3.1. Materials and Reagents

-

D-glucosamine hydrochloride

-

Sodium methoxide (B1231860)

-

Valeric anhydride (B1165640)

-

Ether

-

Dowex-1 resin (optional)[2]

-

N,N-dimethylformamide (optional)[2]

-

Pyridine (optional, as a catalyst)[3]

3.2. Procedure

-

Preparation of D-glucosamine free base: Suspend D-glucosamine hydrochloride in methanol. Add an equivalent amount of sodium methoxide to the suspension to generate a supersaturated solution of D-glucosamine free base and a precipitate of sodium chloride.[2]

-

N-acylation: To the methanolic solution of D-glucosamine, add 1.5 to 2 equivalents of valeric anhydride at room temperature with stirring.[2] The reaction can be mechanically shaken for 30 minutes to an hour.[2]

-

Crystallization: The product, this compound, is expected to crystallize out of the solution. The crystallization can be completed by storing the reaction mixture at a low temperature (e.g., in an icebox) overnight.[2]

-

Isolation and Purification: The crude product can be collected by filtration, washed with cold methanol and then ether, and dried.[2]

-

Recrystallization (optional): For higher purity, the product can be recrystallized from a minimal amount of hot water by the addition of ethanol and then ether until turbidity is observed, followed by cooling.[2]

3.3. Synthesis Workflow

Caption: Putative synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are limited. However, research on structurally related N-acyl-D-glucosamine derivatives, particularly those with longer acyl chains like N-palmitoyl-D-glucosamine (PGA), and the more common N-acetyl-D-glucosamine (GlcNAc), provides a strong basis for hypothesizing the potential roles of this compound in cellular signaling.

4.1. Anti-Inflammatory Effects via TLR4 Signaling Inhibition (Inference from N-Palmitoyl-D-Glucosamine)

N-palmitoyl-D-glucosamine (PGA) has been shown to exert potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4][5][6][7][8][9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. PGA, due to its structural similarity to the lipid A component of LPS, is hypothesized to act as a TLR4 antagonist.[5][6][7]

The proposed mechanism involves the binding of PGA to the MD-2 co-receptor, which is essential for TLR4 activation by LPS. This binding prevents the conformational changes required for downstream signaling, leading to the inhibition of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5][6][7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of N-Valeryl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the aqueous solubility and stability of N-Valeryl-D-glucosamine is limited. This guide provides a comprehensive overview of the known properties of the closely related compound, N-Acetyl-D-glucosamine, as a predictive surrogate. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of this compound's aqueous behavior to address the current data gap.

Introduction

This compound, an N-acyl derivative of the amino sugar D-glucosamine, is a compound of increasing interest in pharmaceutical and cosmetic research. The attachment of a valeryl group to the amino moiety of D-glucosamine is suggested by some commercial suppliers to enhance its solubility and stability, making it a potentially attractive candidate for various applications, including drug formulation and delivery. However, a thorough understanding of its behavior in aqueous solutions is critical for its successful application. This technical guide aims to provide a foundational understanding of the factors governing the solubility and stability of this compound in aqueous media.

Physicochemical Properties

A comparative look at the physicochemical properties of D-glucosamine, N-Acetyl-D-glucosamine, and this compound is essential for predicting the behavior of the latter.

| Property | D-Glucosamine Hydrochloride | N-Acetyl-D-glucosamine | This compound |

| Molecular Formula | C₆H₁₃NO₅ · HCl | C₈H₁₅NO₆ | C₁₁H₂₁NO₆ |

| Molecular Weight | 215.6 g/mol | 221.21 g/mol | 263.29 g/mol |

| Appearance | Crystalline solid | White to off-white powder | White to off-white crystalline powder |

| N-Acyl Group | None | Acetyl (C₂) | Valeryl (C₅) |

The most significant structural difference is the length of the N-acyl chain. The longer, more hydrophobic valeryl group in this compound is expected to influence its interaction with water molecules compared to the acetyl group in N-Acetyl-D-glucosamine.

Aqueous Solubility

Solubility of N-Acetyl-D-glucosamine

The solubility of N-Acetyl-D-glucosamine in water is significant. One source indicates a solubility of 25% in water, resulting in a clear and colorless solution at a 1% concentration[1]. Another study reports its solubility in water at various temperatures:

| Temperature (K) | Mole Fraction (x₁) |

| 283.15 | 0.0431 |

| 288.15 | 0.0465 |

| 293.15 | 0.0501 |

| 298.15 | 0.0541 |

| 303.15 | 0.0585 |

| 308.15 | 0.0633 |

| 313.15 | 0.0685 |

| 318.15 | 0.0742 |

| 323.15 | 0.0805 |

Data extracted from a study on the solubility of N-Acetylglucosamine in various solvents.[2]

The data clearly shows that the solubility of N-Acetyl-D-glucosamine in water increases with temperature.

Predicted Solubility Behavior of this compound

The presence of the longer, five-carbon valeryl chain in this compound introduces a greater degree of hydrophobicity compared to the two-carbon acetyl group. This increased lipophilicity would theoretically lead to a decrease in aqueous solubility at equivalent temperatures. However, the overall molecule retains significant hydrophilicity due to the numerous hydroxyl groups of the glucosamine (B1671600) backbone. Therefore, while likely less soluble than N-Acetyl-D-glucosamine, this compound is still expected to exhibit moderate aqueous solubility.

Aqueous Stability

The stability of this compound in aqueous solutions is a critical parameter for its storage, formulation, and in-vivo performance. Key factors influencing its stability include pH, temperature, and the presence of enzymes.

Potential Degradation Pathways

The primary chemical degradation pathway for N-acyl-D-glucosamine derivatives in an aqueous environment is the hydrolysis of the amide bond, yielding D-glucosamine and the corresponding carboxylic acid (in this case, valeric acid). This reaction can be catalyzed by both acidic and basic conditions.

dot

Caption: Primary degradation pathway of this compound.

Stability of Related Compounds

Studies on the degradation of N-Acetyl-D-glucosamine in subcritical water have shown that the process follows first-order kinetics[3]. The degradation rate is temperature-dependent, with activation energies calculated to be around 126 kJ/mol. While these conditions are extreme, they indicate that hydrolysis is a key degradation route. For glucosamine hydrochloride, degradation in aqueous solutions can be influenced by microbial contamination[4].

Predicted Stability of this compound

The stability of the amide bond can be influenced by the nature of the acyl group. However, without experimental data, it is difficult to predict whether the valeryl group will render the amide bond more or less susceptible to hydrolysis compared to the acetyl group under various pH and temperature conditions. It is reasonable to hypothesize that similar degradation pathways and kinetics will be observed.

Experimental Protocols

To address the lack of quantitative data for this compound, the following experimental protocols are proposed.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

dot

Caption: Workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the aqueous solution (e.g., purified water, phosphate-buffered saline of a specific pH) in a sealed container.

-

Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant.

-

Sample Preparation: Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Data Analysis: The determined concentration represents the equilibrium solubility at that specific temperature and pH.

Aqueous Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation products and determine the degradation kinetics under various stress conditions.

dot

Caption: Workflow for stability assessment.

Methodology:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers covering a range of pH values (e.g., acidic, neutral, and basic conditions).

-

Stress Conditions: Incubate the solutions at various temperatures (e.g., 40°C, 60°C, and a control at 5°C) in the dark to prevent photodegradation.

-

Time-Point Sampling: At specified time intervals, withdraw aliquots from each solution.

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Conclusion

While direct experimental data on the aqueous solubility and stability of this compound remains to be published, a predictive understanding can be gleaned from its structural relationship to N-Acetyl-D-glucosamine. It is anticipated that this compound will exhibit moderate aqueous solubility, likely lower than its acetylated counterpart, and will be susceptible to hydrolysis under acidic and basic conditions. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to systematically characterize the aqueous behavior of this compound, thereby enabling its informed development for pharmaceutical and other applications. The generation of such data will be invaluable to the scientific community and will facilitate the progression of this promising compound from the laboratory to potential commercial applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Valeryl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a derivative of glucosamine (B1671600), an amino sugar that serves as a fundamental building block for various macromolecules, including chitin (B13524) and glycoproteins. As interest in N-acyl-D-glucosamine derivatives grows within biomedical and pharmaceutical research, robust and reliable analytical methods for their detection and quantification are crucial. These methods are essential for pharmacokinetic studies, quality control in manufacturing, and understanding physiological roles.

This document provides detailed application notes and experimental protocols for the analytical determination of this compound. While specific literature on this compound is limited, the methodologies presented here are adapted from well-established and validated techniques for the closely related and structurally similar compound, N-acetyl-D-glucosamine (GlcNAc), as well as glucosamine. These protocols serve as a strong foundation for developing and validating methods specific to this compound.

The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying compounds. Due to the lack of a strong chromophore in this compound, derivatization is often required for UV detection, or alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can be used.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like this compound.[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[5][6][7] For non-volatile and polar analytes like this compound, derivatization is a mandatory step to increase volatility and thermal stability.[8][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[10][11][12] It is highly effective for quantifying low levels of N-acyl-glucosamines in complex biological matrices.

-

Enzymatic Assays: These assays offer high specificity and can be a simpler, more cost-effective alternative to chromatographic methods for certain applications.[13][14] They typically involve a series of enzymatic reactions that lead to a measurable change in absorbance or fluorescence.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described, based on data for glucosamine and N-acetyl-D-glucosamine. These values should be considered as a starting point for the validation of methods for this compound.

| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |

| HPLC-UV (derivatized) | Glucosamine | ~25 ng/spot (HPTLC) | - | 25 - 4000 ng | - | [15] |

| HPLC-ELSD | Glucosamine HCl | - | - | - | - | [3] |

| HPLC-UV | N-acetyl-glucosamine | 20.3 µg/mL | 61.5 µg/mL | Up to 1200 µg/mL | - | |

| HILIC-HPLC-UV | N-acetyl-glucosamine | 10 µg/mL | 40 µg/mL | 40 - 80 µg/mL | 95 - 105 | [4] |

| LC-MS/MS | Glucosamine | - | 12 ng/mL (plasma) | 0.012 - 8.27 µg/mL | - | [12] |

| LC-MS/MS | Glucosamine | - | 10 ng/mL (synovial fluid) | Up to 2000 ng/mL | >89 | [10] |

| Enzymatic Assay | D-Glucosamine | 1.33 mg/L | - | 4 - 80 µ g/assay | - | [16] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)